

Application Note: High-Resolution Mass Spectrometry for the Identification of Guibourtinidol Adducts

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Compound of Interest

Compound Name: Guibourtinidol

Cat. No.: B15215378

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Introduction

Guibourtinidol, a flavan-3-ol with the chemical formula $C_{15}H_{14}O_4$ and a monoisotopic mass of 258.0892 Da, is a natural compound found in various plants.[1][2] Like other flavonoids, **Guibourtinidol** possesses biological activity that may be linked to its interaction with cellular macromolecules. Of particular interest to researchers, scientists, and drug development professionals is the potential for **Guibourtinidol** and its metabolites to form covalent adducts with proteins and DNA. Such adducts can modulate protein function and potentially lead to genotoxicity, making their identification and characterization a critical aspect of drug safety and efficacy studies.[3] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the sensitivity and mass accuracy required to detect and identify these low-abundance adducts in complex biological matrices.[4][5] This application note provides detailed protocols for the identification of **Guibourtinidol** adducts on proteins and DNA using LC-HRMS.

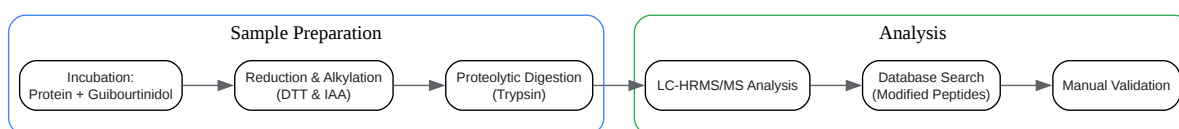
Chemistry of Guibourtinidol Adduct Formation

Flavonoids like **Guibourtinidol** can undergo metabolic activation, often through oxidation, to form reactive electrophilic intermediates such as quinones.[3] These reactive species can then covalently bind to nucleophilic residues on proteins (e.g., cysteine, lysine, histidine) and DNA (e.g., guanine, adenine).[1][3][6] The formation of these adducts results in a specific mass shift corresponding to the addition of the **Guibourtinidol** moiety.

Part 1: Identification of **Guibourtinidol**-Protein Adducts using a Bottom-Up Proteomics Approach

This protocol outlines the in vitro formation of **Guibourtinidol**-protein adducts, followed by enzymatic digestion and analysis by LC-HRMS to identify the specific peptides and amino acid residues that have been modified.

Experimental Workflow: Protein Adduct Identification



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Caption: Workflow for the identification of **Guibourtinidol**-protein adducts.

Detailed Protocol: Protein Adducts

1. In Vitro Incubation:

- Prepare a 1 mg/mL solution of a model protein (e.g., Human Serum Albumin, Lysozyme) in 100 mM ammonium bicarbonate buffer (pH 7.4).
- Prepare a 10 mM stock solution of **Guibourtinidol** in a minimal amount of DMSO, then dilute to the desired final concentration (e.g., 100 μ M) in the reaction buffer.
- Mix the protein and **Guibourtinidol** solutions and incubate at 37°C for 2-24 hours. A control reaction without **Guibourtinidol** should be run in parallel.

2. Sample Preparation for Mass Spectrometry:

- Reduction and Alkylation: To the incubated protein solution, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool

to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

- Proteolytic Digestion: Add sequencing-grade trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.
- Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 50% acetonitrile/0.1% formic acid and dry the sample in a vacuum centrifuge.

3. LC-HRMS/MS Analysis:

- Reconstitute the dried peptides in 0.1% formic acid.
- Inject the sample onto a reverse-phase C18 column (e.g., 75 μ m x 15 cm) connected to an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% over 60 minutes) in 0.1% formic acid.
- Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

4. Data Analysis:

- Use a database search engine (e.g., Sequest, Mascot) to search the acquired MS/MS spectra against a protein database containing the sequence of the model protein.^[7]
- Configure the search parameters to include variable modifications corresponding to the mass of **Guibourtinidol** (258.0892 Da) and its potential oxidized forms (e.g., quinone, mass shift of +256.0736 Da) on nucleophilic amino acid residues (C, K, H). Also include fixed modifications for carbamidomethylation of cysteine (+57.0215 Da).
- Set precursor and fragment mass tolerances to high accuracy (e.g., 10 ppm for precursor, 0.02 Da for fragments).

- Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions (b- and y-ions) that confirm the peptide sequence and the site of modification.

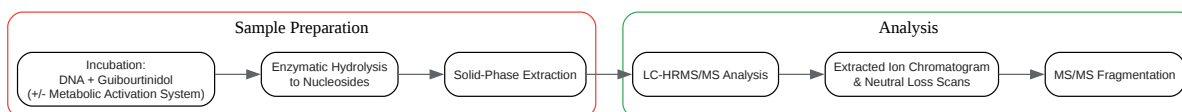
Quantitative Data Summary: Expected Mass Shifts for Guibourtinidol-Protein Adducts

Modification	Adduct Structure	Monoisotopic Mass Shift (Da)	Target Residues
Guibourtinidol	C ₁₅ H ₁₄ O ₄	+258.0892	Cys, Lys, His
Guibourtinidol Quinone	C ₁₅ H ₁₂ O ₄	+256.0736	Cys, Lys, His

Part 2: Identification of Guibourtinidol-DNA Adducts

This protocol describes the in vitro reaction of **Guibourtinidol** with DNA, followed by enzymatic hydrolysis to nucleosides and analysis by LC-HRMS to detect modified nucleosides.

Experimental Workflow: DNA Adduct Identification



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Caption: Workflow for the identification of **Guibourtinidol**-DNA adducts.

Detailed Protocol: DNA Adducts

1. In Vitro Incubation:

- Prepare a 1 mg/mL solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
- Prepare a stock solution of **Guibourtinidol** as described for the protein protocol.
- For reactions requiring metabolic activation, prepare a reaction mixture containing a liver S9 fraction or microsomes, an NADPH-generating system, DNA, and **Guibourtinidol**.
- Incubate the mixture at 37°C for 2-24 hours. A control reaction without **Guibourtinidol** is essential.

2. Sample Preparation for Mass Spectrometry:

- DNA Isolation: Precipitate the DNA by adding two volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate. Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry.
- Enzymatic Hydrolysis: Resuspend the DNA pellet in a buffer containing 20 mM Tris-HCl (pH 7.4) and 10 mM MgCl₂. Add DNase I, alkaline phosphatase, and phosphodiesterase I. Incubate at 37°C for 12-24 hours to completely hydrolyze the DNA to individual nucleosides.
- Sample Cleanup: Use solid-phase extraction to remove enzymes and other interfering substances.

3. LC-HRMS/MS Analysis:

- Reconstitute the dried nucleoside mixture in the initial mobile phase.
- Separate the nucleosides on a reverse-phase C18 column using an appropriate gradient (e.g., 0-30% methanol in water with 0.1% formic acid).
- Analyze the eluent using a high-resolution mass spectrometer in positive electrospray ionization (ESI) mode.
- Employ targeted and untargeted data acquisition strategies. For untargeted analysis, use data-independent acquisition (DIA) or DDA. For targeted analysis, monitor for the specific m/z values of expected **Guibourtinidol**-nucleoside adducts.

4. Data Analysis:

- Process the HRMS data by extracting ion chromatograms for the theoretical exact masses of the expected adducts (see table below).
- A key diagnostic feature for deoxyribonucleoside adducts is the neutral loss of the deoxyribose sugar (116.0473 Da) upon fragmentation.[4][8] Screen the data for this characteristic neutral loss.
- For candidate adducts, analyze the MS/MS spectra to confirm the fragmentation pattern, which should show the protonated modified nucleobase after the neutral loss of the deoxyribose moiety.

Quantitative Data Summary: Expected Guibourtinidol-DNA Adducts

Nucleoside Adduct	Molecular Formula	Monoisotopic Mass (Da)
Guibourtinidol-dG	C ₂₅ H ₂₇ N ₅ O ₈	525.1860
Guibourtinidol-dA	C ₂₅ H ₂₇ N ₅ O ₇	509.1911
Guibourtinidol Quinone-dG	C ₂₅ H ₂₅ N ₅ O ₈	523.1703
Guibourtinidol Quinone-dA	C ₂₅ H ₂₅ N ₅ O ₇	507.1754

Conclusion

The protocols detailed in this application note provide a robust framework for the sensitive and specific identification of **Guibourtinidol** adducts with proteins and DNA using high-resolution mass spectrometry. These methods are essential for understanding the mechanism of action and potential toxicity of **Guibourtinidol** and other flavonoids, thereby aiding in drug development and risk assessment. The high mass accuracy of modern HRMS instruments is critical for confident adduct identification in complex biological samples.

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